molecular formula C25H30BrNO3 B12748067 1-Cyclohexyl-3-hydroxy-1-methylpyrrolidinium bromide xanthene-9-carboxylate CAS No. 102584-65-6

1-Cyclohexyl-3-hydroxy-1-methylpyrrolidinium bromide xanthene-9-carboxylate

Cat. No.: B12748067
CAS No.: 102584-65-6
M. Wt: 472.4 g/mol
InChI Key: YYKPOWISPKGAJU-UHFFFAOYSA-M
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Description

AHR 349 is a compound that interacts with the aryl hydrocarbon receptor, a ligand-activated transcription factor involved in various biological processes. The aryl hydrocarbon receptor is known for its role in mediating the toxic effects of environmental pollutants like dioxins and polycyclic aromatic hydrocarbons. it also plays a significant role in regulating immune responses, cell proliferation, and differentiation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AHR 349 involves multiple steps, including the formation of a fused ring structure. The preparation method typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions such as cyclization, oxidation, and reduction. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, ensuring high yield and purity of the final product .

Industrial Production Methods

Industrial production of AHR 349 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistent quality and efficiency. Advanced techniques like continuous flow reactors and automated synthesis platforms are often employed to enhance production capacity and reduce costs .

Chemical Reactions Analysis

Types of Reactions

AHR 349 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of AHR 349 include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substitution reagents: Halogens, alkylating agents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of AHR 349 may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various functionalized derivatives, depending on the substituent introduced .

Scientific Research Applications

AHR 349 has a wide range of scientific research applications, including:

Mechanism of Action

AHR 349 exerts its effects by binding to the aryl hydrocarbon receptor, a ligand-activated transcription factor. Upon binding, the receptor undergoes a conformational change, translocates to the nucleus, and dimerizes with the aryl hydrocarbon receptor nuclear translocator. This complex then binds to specific DNA sequences, regulating the expression of target genes involved in various biological processes, including xenobiotic metabolism, immune response, and cell proliferation .

Comparison with Similar Compounds

AHR 349 is unique compared to other aryl hydrocarbon receptor ligands due to its specific binding affinity and functional selectivity. Similar compounds include:

AHR 349 stands out due to its balanced agonist and antagonist activities, making it a valuable tool for studying the aryl hydrocarbon receptor’s diverse roles in biology and medicine.

Properties

CAS No.

102584-65-6

Molecular Formula

C25H30BrNO3

Molecular Weight

472.4 g/mol

IUPAC Name

(1-cyclohexyl-1-methylpyrrolidin-1-ium-3-yl) 9H-xanthene-9-carboxylate;bromide

InChI

InChI=1S/C25H30NO3.BrH/c1-26(18-9-3-2-4-10-18)16-15-19(17-26)28-25(27)24-20-11-5-7-13-22(20)29-23-14-8-6-12-21(23)24;/h5-8,11-14,18-19,24H,2-4,9-10,15-17H2,1H3;1H/q+1;/p-1

InChI Key

YYKPOWISPKGAJU-UHFFFAOYSA-M

Canonical SMILES

C[N+]1(CCC(C1)OC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C5CCCCC5.[Br-]

Origin of Product

United States

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